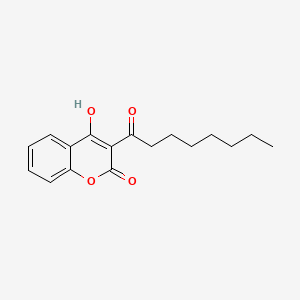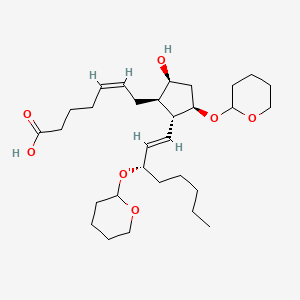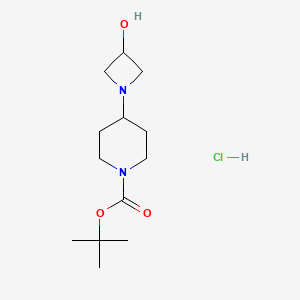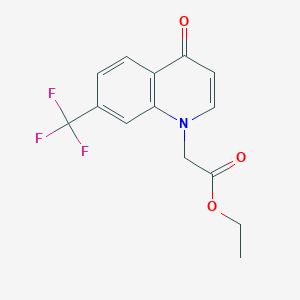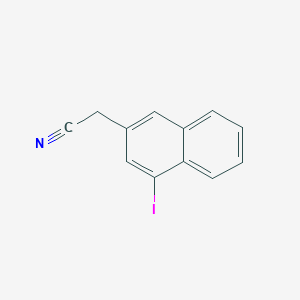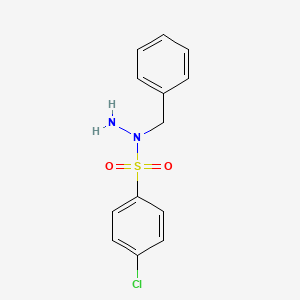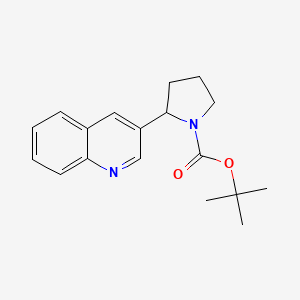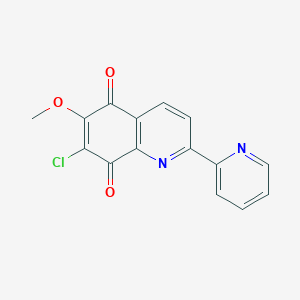
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H8N2O6 It is a derivative of benzaldehyde, featuring nitro groups at the 2 and 4 positions, and a benzoyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce nitro groups at the desired positions. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzaldehyde is then subjected to Friedel-Crafts acylation using 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 2-Amino-4-(3-aminobenzoyl)benzaldehyde.
Oxidation: 2-Nitro-4-(3-nitrobenzoyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects of multiple substituents on a benzene ring.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, especially in designing molecules with specific electronic and steric properties.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amino groups through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic aromatic substitution, the electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, leading to substitution at specific positions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzaldehyde: Similar in structure but lacks the additional nitro and benzoyl groups.
3-Nitrobenzaldehyde: Similar but with the nitro group at a different position.
2-Nitrobenzaldehyde: Lacks the additional nitro and benzoyl groups.
Uniqueness
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is unique due to the presence of multiple nitro groups and a benzoyl group, which significantly influence its chemical reactivity and physical properties. These substituents make it a valuable compound for studying the effects of electron-withdrawing groups on aromatic systems and for synthesizing complex organic molecules.
Propriétés
Formule moléculaire |
C14H8N2O6 |
|---|---|
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
2-nitro-4-(3-nitrobenzoyl)benzaldehyde |
InChI |
InChI=1S/C14H8N2O6/c17-8-11-5-4-10(7-13(11)16(21)22)14(18)9-2-1-3-12(6-9)15(19)20/h1-8H |
Clé InChI |
WNCOVNOWKMHGPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




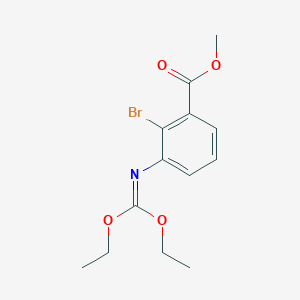
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
